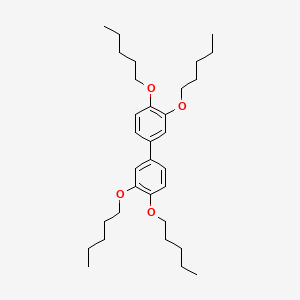phosphanium bromide CAS No. 138710-69-7](/img/structure/B14271428.png)
[6-(Diphenylphosphanyl)hexyl](trimethyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diphenylphosphanyl)hexylphosphanium bromide is a complex organophosphorus compound It features a phosphanyl group attached to a hexyl chain, which is further connected to a trimethylphosphanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylphosphanyl)hexylphosphanium bromide typically involves the reaction of diphenylphosphine with a hexyl halide, followed by the introduction of a trimethylphosphanium group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Reaction of diphenylphosphine with hexyl bromide in the presence of a base such as sodium hydride to form 6-(diphenylphosphanyl)hexyl bromide.
Step 2: Quaternization of the phosphanyl group with trimethylphosphine to yield the final product.
Industrial Production Methods
Industrial production of 6-(Diphenylphosphanyl)hexylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
6-(Diphenylphosphanyl)hexylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学研究应用
6-(Diphenylphosphanyl)hexylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 6-(Diphenylphosphanyl)hexylphosphanium bromide involves its interaction with molecular targets through its phosphanyl and phosphanium groups. These interactions can influence various biochemical pathways, including:
Ligand Binding: The compound can act as a ligand, binding to metal centers in coordination complexes.
Catalysis: It can facilitate catalytic reactions by stabilizing transition states and intermediates.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar applications in catalysis.
Hexylphosphine: Another phosphine compound with a hexyl chain, but lacking the trimethylphosphanium group.
Trimethylphosphine: A simpler phosphine compound used in various chemical reactions.
Uniqueness
6-(Diphenylphosphanyl)hexylphosphanium bromide is unique due to its combination of a diphenylphosphanyl group with a hexyl chain and a trimethylphosphanium group. This unique structure imparts specific chemical properties and reactivity, making it valuable in specialized applications.
属性
CAS 编号 |
138710-69-7 |
|---|---|
分子式 |
C21H31BrP2 |
分子量 |
425.3 g/mol |
IUPAC 名称 |
6-diphenylphosphanylhexyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C21H31P2.BrH/c1-23(2,3)19-13-5-4-12-18-22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YESVLFBAIKFACJ-UHFFFAOYSA-M |
规范 SMILES |
C[P+](C)(C)CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


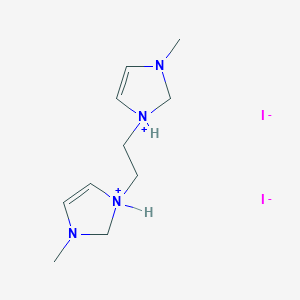
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)


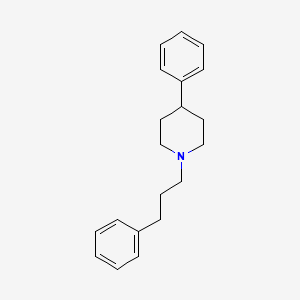
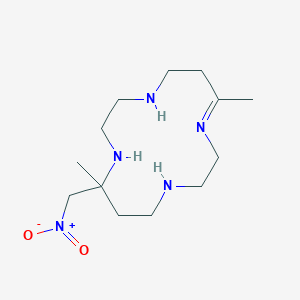
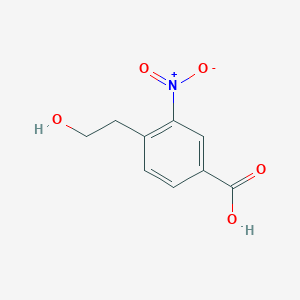
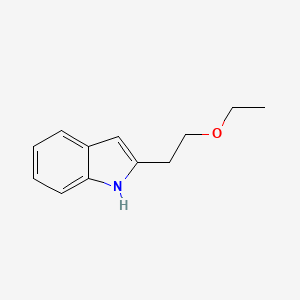
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)


